molecular formula C21H20FN3O3 B2915526 N-(2-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 953210-02-1

N-(2-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2915526
CAS No.: 953210-02-1
M. Wt: 381.407
InChI Key: NAJYYLFITJUXKL-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Biological Activity

N-(2-fluorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O4C_{20}H_{18}FN_{3}O_{4}, with a molecular weight of 383.4 g/mol. The compound features a pyridazinone core, aromatic rings, and various functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC20H18FN3O4
Molecular Weight383.4 g/mol
IUPAC NameThis compound
InChI KeyFTYOBDSZPVJVDM-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which play a critical role in gene expression regulation.
  • Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression : The compound can alter the expression of genes associated with tumor progression and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
HepG2 (liver cancer)1.30
MDA-MB-231 (breast cancer)2.50
A2780 (ovarian cancer)3.00

The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic rates in treated cells compared to controls .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. Studies suggest it may inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models of disease.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that treatment with this compound led to significant reductions in cell viability across several cancer cell lines, highlighting its potential as a therapeutic agent .
  • In Vivo Studies : In xenograft models using HepG2 cells, the compound exhibited tumor growth inhibition rates comparable to established HDAC inhibitors like SAHA, suggesting its viability as an anticancer drug candidate .
  • Mechanistic Insights : Further investigations revealed that the compound promotes G2/M phase arrest in the cell cycle, which is crucial for inhibiting cancer cell proliferation .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-28-16-10-8-15(9-11-16)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJYYLFITJUXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.